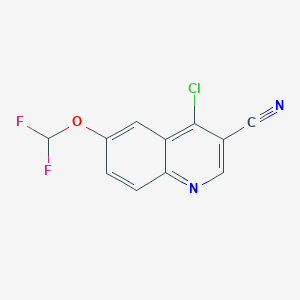

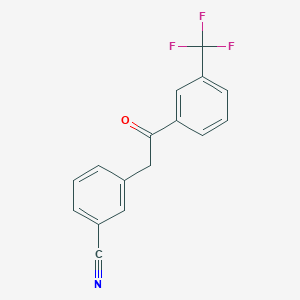

2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common method for the synthesis of similar compounds . This reaction involves the use of organoboron reagents and palladium catalysts . Another reaction involves the cyanoacetylation of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-Cyanophenylboronic acid, have been reported . It has a melting point of 298 °C (dec.) (lit.), a boiling point of 347.4±44.0 °C (Predicted), and a density of 1.25±0.1 g/cm3 (Predicted) .Applications De Recherche Scientifique

-

Optoelectronic Properties Study

- Field : Physical Chemistry

- Application : The compound 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, which has a similar structure, is used as a dye in Dye-Sensitized Solar Cells (DSSC). It’s studied for its structural, optoelectronic, and thermodynamic properties .

- Methods : The Restricted Hartree-Fock (RHF) and Density Functional Theory (DFT) methods along with the 6-31+G** basis set have been used to study these properties .

- Results : The dipole moment, polarizability, anisotropy of polarizability, hyperpolarizability, HOMO and LUMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties of this molecule have been calculated .

-

Anticancer Potential

- Field : Medicinal Chemistry

- Application : Derivatives of N-(3-cyanophenyl)-2-phenylacetamide have shown promise in anticancer activities.

- Methods : Novel derivatives were synthesized and evaluated for in vitro anticancer activity against various cancer cell lines.

- Results : The derivatives demonstrated significant inhibitory activity. The molecular docking analysis further supported these findings.

-

Generative Design of Crystal Materials

- Field : Materials Science

- Application : A deep learning model has been proposed for the generative design of crystal materials, which could potentially be applied to the design and synthesis of new materials involving “2-(3-Cyanophenyl)-3’-trifluoromethylacetophenone” or similar compounds .

- Methods : The model uses physics-guided deep learning to generate new crystal structures with high structural diversity and symmetry .

- Results : The model has shown to increase the generation validity by more than 700% compared to previous structure generators .

-

Difluoromethylation Processes

- Field : Organic Chemistry

- Application : Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied extensively . This could potentially be applied to “2-(3-Cyanophenyl)-3’-trifluoromethylacetophenone” or similar compounds.

- Methods : Various methods including electrophilic, nucleophilic, radical and cross-coupling methods have been used to construct X–CF2H bonds .

- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

-

Synthesis of Febuxostat Precursor

- Field : Pharmaceutical Chemistry

- Application : The compound Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, which has a similar structure, is a key intermediate for the preparation of Febuxostat . Febuxostat is a drug approved for the treatment of hyperuricemia and gouty arthritis .

- Methods : The synthesis involves several steps, including the reaction of 4-hydroxy-3-nitrobenzaldehyde with hydroxyiamine and sodium formate in refluxing formic acid, followed by treatment with thioacetamide, cyclization with 2-chloroacetoacid ethyl ester, and alkylation with isobutyl bromide .

- Results : The process results in the production of highly pure (>99.0%) Febuxostat precursor .

-

Design of Ionic Conductors and Photovoltaics

- Field : Materials Science

- Application : A deep learning model has been proposed for the generative design of crystal materials, which could potentially be applied to the design and synthesis of new materials involving “2-(3-Cyanophenyl)-3’-trifluoromethylacetophenone” or similar compounds . These materials could be used in ionic conductors, perovskites, photovoltaics, and piezoelectrics .

- Methods : The model uses physics-guided deep learning to generate new crystal structures with high structural diversity and symmetry .

- Results : The model has shown to increase the generation validity by more than 700% compared to previous structure generators .

Safety And Hazards

Orientations Futures

The future directions for similar compounds involve the development of green chemistry practices . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

Propriétés

IUPAC Name |

3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)14-6-2-5-13(9-14)15(21)8-11-3-1-4-12(7-11)10-20/h1-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFDISBHGFDUGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642335 |

Source

|

| Record name | 3-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone | |

CAS RN |

898784-53-7 |

Source

|

| Record name | 3-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.